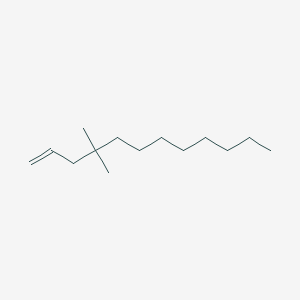stannane CAS No. 820250-78-0](/img/structure/B14232048.png)
[1-(4-Methoxyphenyl)non-4-en-1-yn-4-yl](trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane: is an organotin compound that features a trimethylstannyl group attached to a non-4-en-1-yn-4-yl chain, which is further substituted with a 4-methoxyphenyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane typically involves the coupling of a stannane reagent with an appropriate alkyne precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Stille coupling, where a stannane compound reacts with an organic halide or pseudohalide under the influence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the alkyne or alkene functionalities, converting them into alkanes or alkenes, respectively.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like halides or organometallic reagents in the presence of a suitable catalyst.
Major Products:
Oxidation: Organotin oxides and hydroxides.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a precursor for catalysts in organic synthesis, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: Organotin compounds have been explored for their potential biological activities, including anticancer and antimicrobial properties.
Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.
Industry:
Coatings and Sealants: Organotin compounds are used in the formulation of coatings and sealants due to their durability and resistance to degradation.
Electronics: The compound can be used in the production of electronic components, such as semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane involves its ability to participate in various chemical reactions due to the presence of the stannyl group and the alkyne functionality. The stannyl group can undergo transmetalation with transition metals, facilitating cross-coupling reactions. The alkyne functionality can engage in cycloaddition reactions, expanding the compound’s utility in organic synthesis.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylsilane: Similar structure but with a silicon atom instead of tin.
1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylgermane: Similar structure but with a germanium atom instead of tin.
Uniqueness: The presence of the tin atom in 1-(4-Methoxyphenyl)non-4-en-1-yn-4-ylstannane imparts unique reactivity compared to its silicon and germanium analogs. Tin compounds generally exhibit higher reactivity in transmetalation reactions, making them more suitable for certain catalytic applications.
Propiedades
Número CAS |
820250-78-0 |
|---|---|
Fórmula molecular |
C19H28OSn |
Peso molecular |
391.1 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)non-4-en-1-yn-4-yl-trimethylstannane |
InChI |
InChI=1S/C16H19O.3CH3.Sn/c1-3-4-5-6-7-8-9-10-15-11-13-16(17-2)14-12-15;;;;/h6,11-14H,3-5,8H2,1-2H3;3*1H3; |
Clave InChI |
LTMGFZIFXCIVJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(CC#CC1=CC=C(C=C1)OC)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
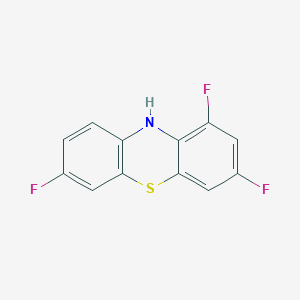
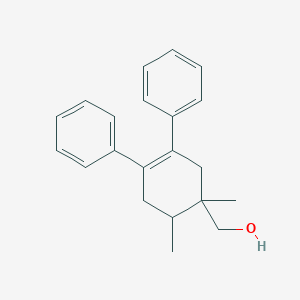
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)

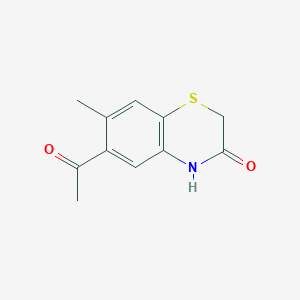
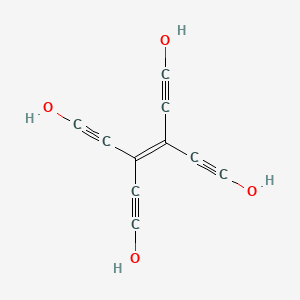
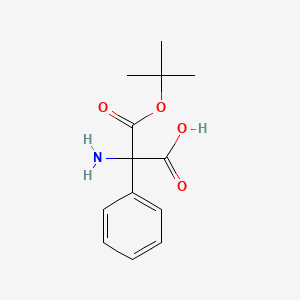
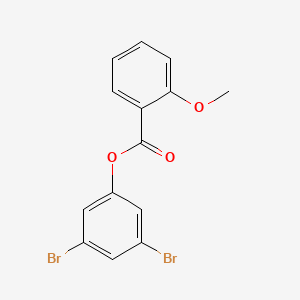
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
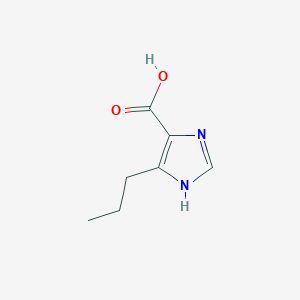
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
